N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide
N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide
Brand Name:
Vulcanchem
CAS No.:
14785-95-6
VCID:
VC0084077
InChI:
InChI=1S/C6H8N4O3/c1-10-4(7)3(8-2-11)5(12)9-6(10)13/h2H,7H2,1H3,(H,8,11)(H,9,12,13)
SMILES:
CN1C(=C(C(=O)NC1=O)NC=O)N
Molecular Formula:
C6H8N4O3
Molecular Weight:
184.15 g/mol
N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide
CAS No.: 14785-95-6
Main Products
VCID: VC0084077
Molecular Formula: C6H8N4O3
Molecular Weight: 184.15 g/mol
CAS No. | 14785-95-6 |
---|---|
Product Name | N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide |
Molecular Formula | C6H8N4O3 |
Molecular Weight | 184.15 g/mol |
IUPAC Name | N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)formamide |
Standard InChI | InChI=1S/C6H8N4O3/c1-10-4(7)3(8-2-11)5(12)9-6(10)13/h2H,7H2,1H3,(H,8,11)(H,9,12,13) |
Standard InChIKey | WIORCHCZQJVXLD-UHFFFAOYSA-N |
SMILES | CN1C(=C(C(=O)NC1=O)NC=O)N |
Canonical SMILES | CN1C(=C(C(=O)NC1=O)NC=O)N |
PubChem Compound | 84646 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume